1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a unique organic compound characterized by its cyclopropane ring substituted with a cyano group and a trifluoromethyl group. This compound is notable for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions. One common method includes the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar in structure but lacks the cyano group, which affects its reactivity and applications.
Cyclopropanecarboxylic acid: Lacks both the cyano and trifluoromethyl groups, making it less versatile in chemical reactions.
The presence of both the cyano and trifluoromethyl groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-5(3,2-10)4(11)12/h3H,1H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJHRVSFVVXNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C#N)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801869-68-0 |
Source
|
Record name | 1-cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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